![molecular formula C11H11ClN2O2S B11945681 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride CAS No. 36104-20-8](/img/structure/B11945681.png)
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride
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Overview
Description
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Preparation Methods
The synthesis of 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The most common approach is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions usually involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting reagents . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
Antitumor Properties
Research indicates that 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride exhibits antitumor properties. It is believed to inhibit specific signaling pathways involved in cancer progression. For instance, studies have shown that the compound can act as an S100 protein inhibitor , which plays a role in various pathological conditions including cancer and inflammation .
In Vitro Studies
A notable study investigated the cytotoxic effects of various thiazole derivatives, including this compound on different human cancer cell lines such as HepG-2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). The compound demonstrated significant cytotoxicity against these cell lines compared to control groups, indicating its potential as a chemotherapeutic agent .
Interaction with DNA
Further research has explored the interaction of this compound with calf-thymus DNA (CT-DNA). Using UV-Vis absorption measurements and molecular docking studies, researchers confirmed that the compound has a strong binding affinity for DNA. This interaction is critical as it may contribute to the compound's anticancer activity by disrupting DNA replication in cancer cells .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key features:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Methyl-1H-imidazo[2,1-b]thiazole | Methyl substitution on imidazole | Antimicrobial | Less potent than target compound |
4-(5-Methylimidazo[2,1-b]thiazol-3-yl)phenol | Phenolic structure | Antioxidant | Lacks dual hydroxyl groups |
4-(5-Nitroimidazo[2,1-b]thiazol-3-yl)benzene | Nitro group substitution | Antitumor | More potent but less soluble |
4-(5-Aminoimidazo[2,1-b]thiazol-3-yl)phenol | Amino substitution on imidazole | Cytotoxic | Increased reactivity due to amino group |
This comparative analysis illustrates variations in biological activity and chemical reactivity that can influence their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways . For instance, its anticancer activity is believed to be due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells . The compound’s anti-inflammatory and antimicrobial activities are likely related to its ability to inhibit specific enzymes and disrupt microbial cell membranes .
Comparison with Similar Compounds
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride can be compared with other similar compounds, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and (6,6-dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate . These compounds share a similar core structure but differ in their substituents and specific biological activities . The unique spatial structure of this compound provides additional opportunities for its use as a catalyst in asymmetric synthesis, setting it apart from its analogs .
Biological Activity
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including antitumor properties and interactions with specific proteins, particularly the S100 protein family.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Benzene ring : Substituted with hydroxyl groups at the 1 and 2 positions.
- Dihydroimidazo[2,1-b]thiazole moiety : Contributing to its biological activity.
- Hydrochloride salt form : Enhancing solubility in biological systems.
The molecular formula is C11H11ClN2O2S with a molecular weight of approximately 270.74 g/mol .
Antitumor Properties
Research indicates that this compound exhibits antitumor activity . It has been shown to inhibit pathways involved in cancer progression, particularly through:
- Inhibition of S100 proteins : These proteins are implicated in various malignancies and inflammatory conditions. The compound's ability to selectively bind to S100 proteins suggests a mechanism for its antitumor effects .
The compound's interaction with S100 proteins has been studied using techniques such as:
- Surface Plasmon Resonance (SPR) : To assess binding affinities.
- Fluorescence Spectroscopy : For kinetic studies of the interactions.
These studies reveal that the compound may disrupt the pathological roles of S100 proteins in cancer and inflammation .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds. Below is a table summarizing selected derivatives and their respective activities:
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:
- Study on Thiazole Derivatives :
- S100 Protein Interaction Study :
Properties
CAS No. |
36104-20-8 |
---|---|
Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C11H10N2O2S.ClH/c14-9-2-1-7(5-10(9)15)8-6-16-11-12-3-4-13(8)11;/h1-2,5-6,14-15H,3-4H2;1H |
InChI Key |
QSEVEFXEKUNJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)O)O.Cl |
Origin of Product |
United States |
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